
Benzene, 1,3-difluoro-5-(1-methylethenyl)-
Vue d'ensemble
Description
“Benzene, 1,3-difluoro-” is also known as m-difluorobenzene or 1,3-Difluorobenzene . It has the molecular formula C6H4F2 and a molecular weight of 114.0928 . It’s a clear colorless to yellowish liquid .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-difluoro-” consists of a benzene ring with two fluorine atoms attached at the 1 and 3 positions . The 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“Benzene, 1,3-difluoro-” is insoluble in water and stable under normal temperatures and pressures . Its melting point is -59 °C, boiling point is 83 °C and flash point is 2 °C .
Applications De Recherche Scientifique
Synthesis and Characterization of Fluorine-containing Compounds
1,3-difluoro-5-(1-methylethenyl)-benzene and similar fluorinated benzene derivatives are synthesized and characterized for various applications. For instance, a highly fluorinated monomer, 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene (12F-FBE), reacts with diphenols to create soluble, hydrophobic, low dielectric polyethers. These polyethers exhibit moderate thermal stability and glass transition temperatures ranging from 89 to 110 °C (Fitch et al., 2003).
Electrophilic Trifluoromethylation
The compound is also used in the trifluoromethylation of aromatic compounds. Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation using hypervalent iodine reagents, resulting in various aromatic and heteroaromatic compounds. This process often results in regioisomeric mixtures and involves radical species as indicated by EPR monitoring (Mejía & Togni, 2012).
Catalyst for Synthesis of Derivatives
1,3,5-Tris(hydrogensulfato) benzene serves as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives through condensation reactions. This methodology offers advantages such as excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Precursor for Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is a versatile starting material for organometallic synthesis. It facilitates various synthetically useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Photophysical Properties
The effect of fluorination on photophysical properties is explored through the synthesis and characterization of fluorinated benzene compounds. Studies show significant shifts in emission maxima upon fluorine substitution, altering photophysical properties (Krebs & Spanggaard, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-difluoro-5-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBHZGCSULPMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





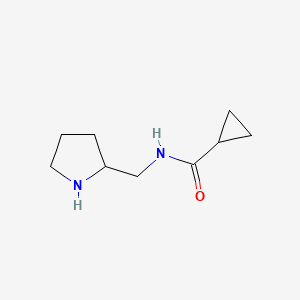
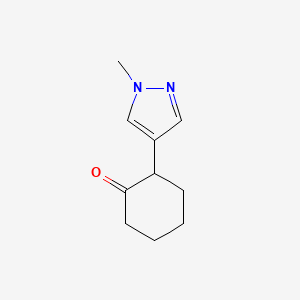
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)
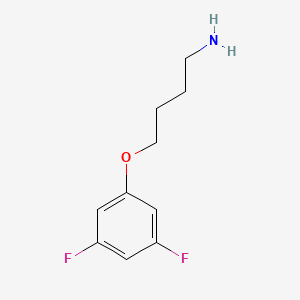
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)

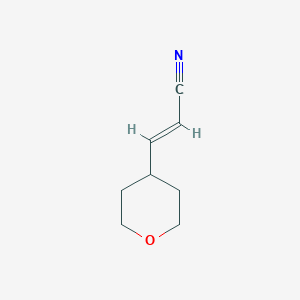
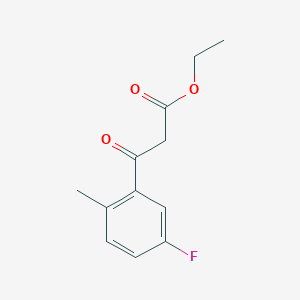
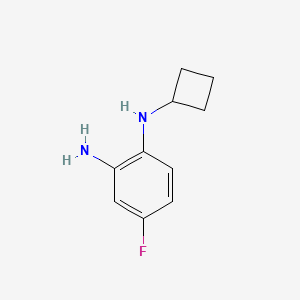
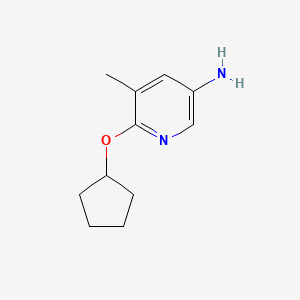
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)